molecular formula C19H29N3O3 B8475247 4-(4-Dimethylcarbamoyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Dimethylcarbamoyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8475247
M. Wt: 347.5 g/mol
InChI Key: WZAGTNQOVQFMII-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

Using general procedure A, 4-amino-N,N-dimethyl-benzamide (Schiemenz, G. P.; Stein, G., Tetrahedron, 26, 1970, 2007-2026) (619 mg, 3.77 mmol) and 1-Boc-4-piperidone (901 mg, 4.52 mmol) gave 4-(4-dimethylcarbamoyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester as a white solid (1.31 g).
Quantity
619 mg
Type
reactant
Reaction Step One
Quantity
901 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[CH:4][CH:3]=1.[C:13]([N:20]1[CH2:25][CH2:24][C:23](=O)[CH2:22][CH2:21]1)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>>[C:16]([O:15][C:13]([N:20]1[CH2:25][CH2:24][CH:23]([NH:1][C:2]2[CH:12]=[CH:11][C:5]([C:6](=[O:7])[N:8]([CH3:10])[CH3:9])=[CH:4][CH:3]=2)[CH2:22][CH2:21]1)=[O:14])([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
619 mg
Type
reactant
Smiles
NC1=CC=C(C(=O)N(C)C)C=C1
Step Two
Name
Quantity
901 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=CC=C(C=C1)C(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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